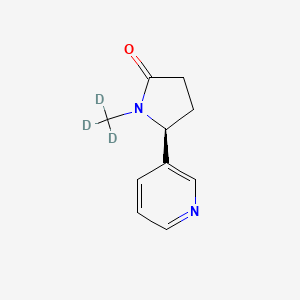![molecular formula C20H21NO B3340067 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol CAS No. 214746-69-7](/img/structure/B3340067.png)
1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol
Overview
Description
Preparation Methods
The synthesis of 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol typically involves the reaction of 1-phenyl-2-propyn-1-ol with 4-(1-piperidinyl)phenyl derivatives under specific conditions . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity .
Chemical Reactions Analysis
1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry and pharmacology. It serves as an intermediate in the synthesis of various pharmacologically active molecules . Additionally, it is used in the development of new materials and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of 1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The piperidine ring plays a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
1-Phenyl-1-[4-(1-piperidinyl)phenyl]-2-propyn-1-ol can be compared with other piperidine-containing compounds like fentanyl and its analogs. These compounds share structural similarities but differ in their pharmacological profiles and applications . The unique combination of the phenyl and piperidinyl groups in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-phenyl-1-(4-piperidin-1-ylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-2-20(22,17-9-5-3-6-10-17)18-11-13-19(14-12-18)21-15-7-4-8-16-21/h1,3,5-6,9-14,22H,4,7-8,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBIEAJBGHJQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)N3CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3339992.png)
![N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B3340005.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B3340010.png)
![(3R,4S)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile;hydrochloride](/img/structure/B3340025.png)



![[4-(Difluoromethoxy)-3-methoxyphenyl]methanol](/img/structure/B3340041.png)


![methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate](/img/structure/B3340051.png)


